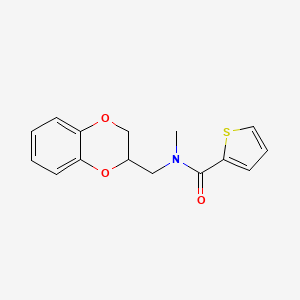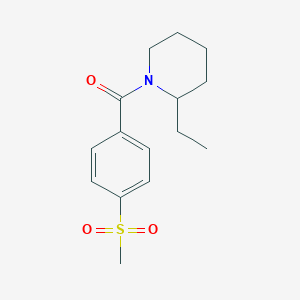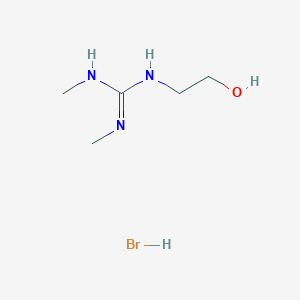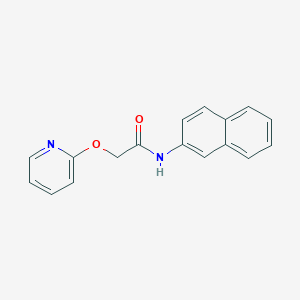![molecular formula C15H19N3O4 B7545419 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, also known as PIPER, is a chemical compound that has been widely used in scientific research. PIPER is a piperazine derivative that has been synthesized for its potential as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been studied for its potential as an antiviral and antibacterial agent.
Mécanisme D'action
The mechanism of action of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the inhibition of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in cancer progression. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have anti-inflammatory effects and has been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is also stable and has a long shelf-life, making it easy to store and transport. However, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has some limitations for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has shown potential as a therapeutic agent in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be modified to improve its solubility and reduce its toxicity, making it more useful in lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be conjugated to other molecules to target specific cells or tissues, making it more effective in treating diseases. Further studies are needed to determine the full potential of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one as a therapeutic agent.
Conclusion:
In conclusion, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride and piperazine. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has various biochemical and physiological effects and has been studied for its potential as an anti-inflammatory agent. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, including clinical trials and modifications to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with piperazine to form 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been optimized to improve yield and purity.
Propriétés
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13-11(3-1-5-16-13)14(20)17-6-8-18(9-7-17)15(21)12-4-2-10-22-12/h1,3,5,12H,2,4,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODZIRFTKJRDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)

![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)


![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)